4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
Description
Properties
IUPAC Name |
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrN4O2/c23-15-12-10-14(11-13-15)20-24-21(29-26-20)19-17-8-4-5-9-18(17)22(28)27(25-19)16-6-2-1-3-7-16/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQCFHUUQUAZGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A related compound, a pyrazoline derivative, has been shown to have an effect onAcetylcholinesterase (AchE) activity. AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates.
Mode of Action
The related pyrazoline derivative has been shown to have an inhibitory effect on ache activity. This suggests that the compound might interact with its targets in a way that modulates their activity.
Biochemical Pathways
The related pyrazoline derivative has been associated with changes in the levels ofmalondialdehyde (MDA) , a biomarker for oxidative stress. This suggests that the compound might affect pathways related to oxidative stress and free radical production.
Pharmacokinetics
The compound’s physical properties such as its density, boiling point, and flash point are available. These properties can influence the compound’s pharmacokinetics and bioavailability.
Result of Action
The related pyrazoline derivative has been associated with changes in ache activity and mda levels. This suggests that the compound might have neuroprotective effects and could modulate oxidative stress.
Biological Activity
The compound 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 1291862-31-1
- Molecular Formula : C22H15BrN4O2
- Molecular Weight : 445.268 g/mol
Structure
The compound features a phthalazinone core with an oxadiazole substituent and a bromophenyl group, contributing to its unique biological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . Research has shown that derivatives with similar structures exhibit significant anti-proliferative activity against various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative effects of several oxadiazole derivatives against human liver (HepG2) and breast (MCF-7) cancer cell lines. The results indicated that compounds similar to this compound demonstrated:
- Selective cytotoxicity : Significant inhibition of cancer cell growth while sparing normal fibroblasts (WI-38).
- Mechanism of action : Induction of apoptosis and cell cycle arrest through upregulation of p53 and caspase 3, alongside downregulation of cyclin-dependent kinase 1 (cdk1) and reduction in MAPK and Topo II levels at submicromolar concentrations .
Enzyme Inhibition
The compound also shows promise as an inhibitor of key enzymes implicated in cancer and neurodegenerative diseases.
Enzyme Targets
- Histone Deacetylases (HDAC) : The oxadiazole scaffold has been reported to inhibit HDACs, which are crucial for regulating gene expression involved in cancer progression.
- Acetylcholinesterase (AChE) : Compounds with similar structures have been identified as dual inhibitors of AChE and butyrylcholinesterase (BChE), suggesting potential applications in treating Alzheimer's disease .
Other Biological Activities
Apart from anticancer properties, oxadiazoles exhibit a range of biological activities:
- Antimicrobial : Demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory : Potential for reducing inflammation by inhibiting pro-inflammatory cytokines.
- Antiviral : Some derivatives have shown activity against viral infections .
The mechanisms by which this compound exerts its biological effects include:
- Cell Cycle Arrest : Induction of cell cycle arrest at specific phases leads to inhibited proliferation.
- Apoptosis Induction : Activation of apoptotic pathways through key proteins like p53 and caspases.
- Enzyme Inhibition : Blocking critical enzymatic pathways involved in tumor growth and neurodegeneration.
Data Summary Table
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers of Bromophenyl Substituents
a. 2-{[3-(2-Bromophenyl)-1,2,4-Oxadiazol-5-yl]methyl}-4-(4-Methoxyphenyl)phthalazin-1(2H)-one
- Key Differences: Bromine at the ortho position of the phenyl ring; methoxy group at para position of the phthalazinone-attached phenyl.
- Physicochemical Properties :
- Molecular Weight: 489.33 g/mol
- logP: 4.42
- Polar Surface Area (PSA): 66.08 Ų
- Solubility (logSw): -4.46 (indicating low aqueous solubility)
- Implications : The ortho-bromine may sterically hinder interactions compared to the para isomer. The methoxy group enhances polarity but reduces lipophilicity relative to bromine .
b. 4-(3-(3-Bromophenyl)-1,2,4-Oxadiazol-5-yl)-2-Phenylphthalazin-1(2H)-one
- Key Differences : Bromine at the meta position.
- Data: Limited physicochemical data, but meta substitution may balance steric and electronic effects between para and ortho isomers. This could modulate binding affinity in biological targets .
Substituent Variations on the Oxadiazole and Phthalazinone Moieties
a. 4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-2-Phenylphthalazin-1(2H)-one
- Key Differences : Methoxy group replaces bromine on the oxadiazole-attached phenyl.
- Physicochemical Properties :
- Molecular Weight: 396.41 g/mol
- logP: Lower than brominated analogues (estimated ~3.5–4.0).
- PSA: Higher due to methoxy’s oxygen atom.
- Implications : Improved solubility but reduced metabolic stability compared to brominated derivatives .
b. 4-[3-(4-Isopropoxy-3-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-2-Phenylphthalazin-1(2H)-one
- Key Differences : Bulky isopropoxy and methoxy groups on the oxadiazole-attached phenyl.
- Physicochemical Properties :
- Molecular Weight: 454.49 g/mol
- logP: Higher (~5.0–5.5) due to alkyl groups.
Analogues with Divergent Scaffolds
a. 3-[3-(4-Bromophenyl)-1,2,4-Oxadiazol-5-yl]methyl-5,5-Dimethylimidazolidine-2,4-Dione
- Key Differences: Imidazolidine-dione replaces phthalazinone.
- Data : Higher PSA (due to multiple heteroatoms) and lower logP (~3.8).
- Implications: Potential for altered target selectivity, e.g., kinase vs. ion channel modulation .
b. 4-(3-(4-Bromophenyl)-1,2,4-Oxadiazol-5-yl)-1-(Thiophene-2-Sulfonyl)piperidine
- Key Differences: Piperidine-thiophene sulfonyl replaces phthalazinone-phenyl.
Anti-Inflammatory Potential
- 4-Bromophenyl-oxadiazole derivatives (e.g., brodifacoum in ) suppress LPS-induced NO generation, suggesting anti-inflammatory activity. The bromine’s electron-withdrawing nature may enhance binding to inflammatory targets like COX-2 .
Comparative Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
